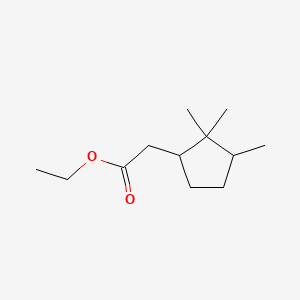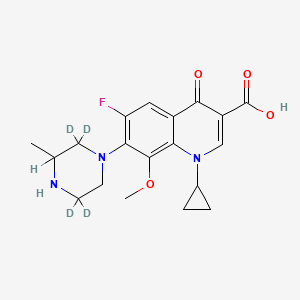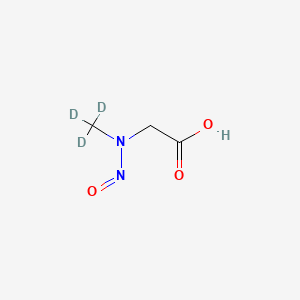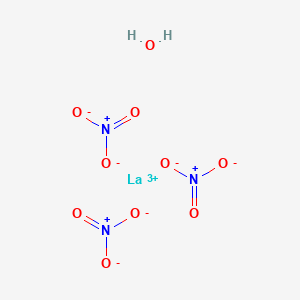
tert-Butyl-d9 4-Nitrophenyl Carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-d9 4-Nitrophenyl Carbonate is a stable isotope-labeled compound with the molecular formula C11H4D9NO5 and a molecular weight of 248.28 . This compound is primarily used in scientific research as a reference material for accurate and reliable data analysis . The presence of deuterium atoms in its structure makes it particularly useful in various analytical techniques, including mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl-d9 4-Nitrophenyl Carbonate typically involves the reaction of tert-butyl alcohol with 4-nitrophenyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloroformate. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl-d9 4-Nitrophenyl Carbonate undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenyl group can be substituted with nucleophiles such as amines or alcohols to form carbamates or carbonates.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases like pyridine or triethylamine. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction Reactions: Hydrogen gas and palladium on carbon are commonly used for the reduction of the nitro group. The reaction is usually performed under atmospheric pressure and at room temperature.
Major Products Formed
Substitution Reactions: The major products are carbamates or carbonates, depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding amine, formed by the reduction of the nitro group.
Wissenschaftliche Forschungsanwendungen
tert-Butyl-d9 4-Nitrophenyl Carbonate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of tert-Butyl-d9 4-Nitrophenyl Carbonate involves the formation of carbamates or carbonates through nucleophilic substitution reactions . The nitrophenyl group acts as a leaving group, facilitating the formation of the desired product. The deuterium atoms in the tert-butyl group provide stability and enable the tracking of the compound in various analytical techniques.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-Nitrophenyl Carbonate: Similar in structure but lacks the deuterium atoms, making it less suitable for certain analytical applications.
Methyl 4-Nitrophenyl Carbonate: Contains a methyl group instead of a tert-butyl group, resulting in different reactivity and stability.
Ethyl 4-Nitrophenyl Carbonate: Contains an ethyl group, which also affects its reactivity and stability compared to tert-Butyl-d9 4-Nitrophenyl Carbonate.
Uniqueness
The presence of deuterium atoms in this compound makes it unique among similar compounds. This isotopic labeling enhances its stability and allows for precise tracking in analytical techniques, making it particularly valuable in scientific research .
Eigenschaften
IUPAC Name |
[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl] (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-11(2,3)17-10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,1-3H3/i1D3,2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPGBDJTEBCMHA-GQALSZNTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661848 |
Source


|
| Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-yl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190006-35-9 |
Source


|
| Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-yl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1S,3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B563253.png)


![6-hydroxy-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B563258.png)


![2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B563264.png)

